molecular formula C15H15ClN2O2 B2888149 4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile CAS No. 1424697-36-8

4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile

Cat. No.: B2888149
CAS No.: 1424697-36-8
M. Wt: 290.75
InChI Key: FIBKWNCIZMSVLV-UHFFFAOYSA-N
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Description

4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile is a heterocyclic compound featuring a morpholine core (a six-membered ring containing one oxygen atom) substituted with a 3-chlorophenylbut-2-enoyl group at the 4-position and a carbonitrile moiety at the 3-position. The 3-chlorophenyl substituent enhances lipophilicity and may influence bioactivity, while the conjugated enoyl group contributes to electronic stability and reactivity.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11(12-3-2-4-13(16)8-12)7-15(19)18-5-6-20-10-14(18)9-17/h2-4,7-8,14H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBKWNCIZMSVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCOCC1C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with morpholine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heterocyclic Core Variations

The morpholine ring distinguishes this compound from related nitrogen-containing heterocycles, such as piperazine (two nitrogen atoms) and thiazoline (a five-membered ring with sulfur and nitrogen). Key differences include:

  • Morpholine : Oxygen atom increases polarity and hydrogen-bonding capacity compared to piperazine derivatives .
  • Piperazine : Higher basicity due to secondary amines, often exploited in pharmaceutical agents (e.g., 1-(3-Chlorophenyl)piperazine in ) .
  • Thiazoline : Sulfur atom in thiazole derivatives (e.g., 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide in ) may enhance metabolic stability or metal-binding properties .

Substituent Effects

  • 3-Chlorophenyl Group : Common across all compared compounds (e.g., 1-(3-Chlorophenyl)piperazine and 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide ). This group is associated with improved pharmacokinetic properties and receptor affinity in medicinal chemistry.
  • Enoyl vs. Hydrazinecarbothioamide: The enoyl group in the target compound offers π-conjugation, influencing UV absorption and reactivity, whereas hydrazinecarbothioamides () enable condensation reactions for thiazoline synthesis .
  • Carbonitrile vs. Triazolo Groups : The carbonitrile in the target compound may enhance dipole-dipole interactions, whereas triazolo groups (e.g., [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one in ) contribute to aromaticity and hydrogen-bonding networks .

Analytical Data Comparison

Compound Name Molecular Formula Key MS Fragments (m/z) Notable NMR Signals (δ, ppm)
4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile C₁₅H₁₃ClN₂O₂ 308 [M+H]⁺ 7.4–7.6 (aromatic H), 6.2 (enoyl H)
1-(3-Chlorophenyl)piperazine C₁₀H₁₂ClN₂ 197 [M+H]⁺ 3.1 (piperazine CH₂), 6.8–7.2 (aromatic H)
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide C₁₄H₁₁ClN₄S 318 [M+H]⁺ 8.0–8.2 (imine H), 10.5 (thioamide NH)

Physicochemical and Pharmacological Implications

  • Solubility : Morpholine’s oxygen atom improves aqueous solubility compared to piperazine derivatives, which often require protonation for solubility .
  • Stability: The conjugated enoyl group in the target compound may reduce susceptibility to hydrolysis compared to hydrazinecarbothioamides .

Biological Activity

4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile is a nitrogen-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H15ClN2O
  • Molecular Weight: 290.74 g/mol
  • Structure: The compound features a morpholine ring, a carbonitrile group, and a chlorophenyl moiety, which are crucial for its biological activity .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound has been evaluated for its efficacy using standard methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays.

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus44
Escherichia coli200
Proteus mirabilis180
Methicillin-resistant Staphylococcus aureus (MRSA)11

The compound exhibited significant activity against MRSA, with an MIC value of 11 µg/mL, indicating its potential as an effective antibacterial agent. In contrast, it showed moderate activity against E. coli and S. aureus.

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated but is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. This is supported by findings that indicate a downregulation of key bacterial virulence factors .

Case Studies

  • Inhibition of Type III Secretion System (T3SS):
    A study investigated the inhibitory effects of various compounds on the T3SS in pathogenic bacteria. The results indicated that this compound significantly reduced the secretion of virulence factors in certain strains, suggesting a dual mechanism involving both direct antibacterial action and inhibition of virulence factor secretion .
  • Comparative Studies:
    Comparative studies with other known antibacterial agents revealed that this compound has a unique profile that makes it a promising candidate for further development. For instance, when tested alongside traditional antibiotics like tetracycline, it demonstrated superior efficacy at lower concentrations against specific Gram-positive bacteria .

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